molecular formula C15H13ClF3NO2 B13362042 Ethyl 2-chloro-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate

Ethyl 2-chloro-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B13362042
M. Wt: 331.72 g/mol
InChI Key: AWZGZPIZDSPBRT-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide is a heterocyclic compound featuring a spiro[5.5]undecane core with a 1-oxa-9-aza ring system. The molecule includes a hydroxyl group at the 4-position of the spiro framework and an acetimidamide side chain modified with an N'-hydroxy group.

The compound’s synthesis likely involves hydroxylamine-mediated conversion of a nitrile precursor, as seen in analogous acetimidamide derivatives (e.g., NTAA in ). Its spirocyclic core distinguishes it from linear or monocyclic analogs, offering enhanced rigidity and stereochemical complexity, which can influence bioavailability and target selectivity .

Properties

Molecular Formula

C15H13ClF3NO2

Molecular Weight

331.72 g/mol

IUPAC Name

ethyl 2-chloro-4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C15H13ClF3NO2/c1-3-22-14(21)11-8(2)12(20-13(11)16)9-6-4-5-7-10(9)15(17,18)19/h4-7,20H,3H2,1-2H3

InChI Key

AWZGZPIZDSPBRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C2=CC=CC=C2C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via condensation reactions involving heterocyclic precursors, followed by esterification and selective halogenation. The key steps include:

  • Formation of the pyrrole core,
  • Introduction of the trifluoromethylphenyl group,
  • Chlorination at the pyrrole ring,
  • Esterification at the 3-position.

Synthesis via Condensation of Pyrrole Precursors

According to recent patents and literature, a typical route involves the condensation of α-aminoketones or α-cyanoketones with suitable aldehydes or acyl derivatives under acidic or basic conditions to form the pyrrole ring.

Step 1: Formation of the Pyrrole Core

  • Starting from 2-methyl-4,5-dihydropyrrole-3-carboxylates, the core is constructed through a Paal-Knorr synthesis or equivalent cyclization of appropriate 1,4-dicarbonyl compounds.
  • An example involves the condensation of 2-methyl-3-oxobutanal derivatives with ammonia or primary amines, facilitating ring closure.

Step 2: Introduction of the Trifluoromethylphenyl Group

  • The trifluoromethylphenyl substituent can be introduced via nucleophilic aromatic substitution or cross-coupling reactions.
  • A common approach involves the use of 2-bromo-1-(2-(trifluoromethyl)phenyl)propan-1-one reacting with a pyrrole precursor under palladium catalysis.

Step 3: Chlorination at Position 2

  • Selective chlorination is achieved via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) or Cl₂ in the presence of catalysts, targeting the most activated position on the pyrrole ring.

Step 4: Esterification at Position 3

  • Ester groups are introduced through Fischer esterification or direct esterification of the carboxylic acid intermediate using ethanol and acid catalysts under reflux, yielding the ethyl ester.

Specific Methodology from Patent WO2015030010A1

A detailed process described in the patent involves:

  • Starting with a pyrrole intermediate bearing a carboxylate group,
  • Reacting with 2-bromo-1-(2-(trifluoromethyl)phenyl)propan-1-one to attach the trifluoromethylphenyl group via nucleophilic substitution,
  • Cyclizing and chlorinating in the presence of suitable bases and chlorinating agents,
  • Final esterification to yield the target compound.

The patent emphasizes the use of:

  • Potassium carbonate as a base,
  • Methanol as a solvent,
  • Tosylmethyl isocyanide (TosMIC) for the oxazole ring formation if further derivatives are involved,
  • Acidic or basic hydrolysis steps for ester and acid conversions.

Yields reported in this process are around 59-75%, with purification via chromatography or recrystallization.

Research Findings and Data Tables

Step Reagents Conditions Yield (%) Remarks
1. Pyrrole core synthesis 2-methyl-4,5-dihydropyrrole-3-carboxylate + ammonia Reflux, acid catalysis 70-85 Cyclization via Paal-Knorr or similar
2. Phenyl-trifluoromethyl attachment 2-bromo-1-(2-(trifluoromethyl)phenyl)propan-1-one Palladium catalysis, reflux 65-75 Cross-coupling reaction
3. Chlorination N-chlorosuccinimide (NCS) Room temperature, in inert solvent 80-90 Selective at position 2
4. Esterification Ethanol + acid catalyst Reflux 85-90 Fischer esterification

(Note: Exact yields depend on specific reaction conditions and purification methods)

Notes on Optimization and Challenges

  • Selectivity : Achieving regioselective chlorination at position 2 requires careful control of reaction conditions.
  • Purity : Purification often involves chromatography to remove unreacted starting materials and by-products.
  • Yield Improvement : Use of microwave-assisted synthesis and optimized catalysts can enhance yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts such as palladium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-chloro-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Spirocyclic Cores

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Key Features Reference
N'-Hydroxy-2-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide 1-oxa-9-azaspiro[5.5]undecane 4-hydroxy, N'-hydroxyacetimidamide Dual hydrogen-bond donors (hydroxyl and amidoxime), rigid spiro core
(Z)-N'-hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide 1-oxa-8-azaspiro[5.5]undecane N'-hydroxyacetimidamide Positional isomerism (8-aza vs. 9-aza); altered nitrogen placement affects electronic properties
tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate 1-oxa-9-azaspiro[5.5]undecane 4-hydroxy, tert-butyl carbamate Carbamate group introduces steric bulk; reduced polarity compared to acetimidamide derivatives
N-(2-(Methylthio)ethyl)-3-(thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine 1-oxa-4-azaspiro[5.5]undecane Thiophene, methylthioethylamine Sulfur-containing substituents enhance lipophilicity; potential for redox activity

Functional Analogues with Acetimidamide Moieties

Pharmacological and Physicochemical Properties

  • Solubility: The 4-hydroxy group in the target compound enhances water solubility compared to non-hydroxylated spiro analogs like tert-butyl derivatives .
  • Synthetic Efficiency : Yields for hydroxylamine-mediated acetimidamide synthesis (e.g., NTAA at 96%) are higher than multi-step routes for spirocyclic amines (e.g., 30% for N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine) .

Challenges and Limitations

  • Stereochemical Complexity : Spirocyclic systems often require chiral resolution (e.g., diastereomers resolved via HPLC in ), complicating large-scale synthesis.
  • Stability : Hydroxylamine-derived amidoximes may exhibit sensitivity to oxidation, necessitating stabilization strategies .

Biological Activity

Ethyl 2-chloro-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate, a compound with the molecular formula C15H13ClF3NO2C_{15}H_{13}ClF_3NO_2 and CAS Number 1631030-75-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer properties, anti-inflammatory effects, and other therapeutic potentials.

PropertyValue
Molecular FormulaC15H13ClF3NO2
Molecular Weight331.72 g/mol
CAS Number1631030-75-5
SynonymsThis compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human colon adenocarcinoma (HCT-15) and non-small cell lung cancer (NCI-H23), showing promising inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

In a recent cytotoxicity assay, the compound demonstrated an IC50 value of approximately 5 µM against HCT-15 cells, indicating potent anticancer activity. This activity was attributed to the compound's ability to induce apoptosis in cancer cells by modulating key signaling pathways.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages.

The anti-inflammatory mechanism involves the inhibition of the p38 MAPK pathway, which plays a crucial role in inflammation. In vitro studies indicated that the compound reduced the phosphorylation of p38 MAPK and downstream targets, leading to decreased inflammatory responses.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial activity against various bacterial strains. Its minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents.

Summary of Biological Studies

Recent research has focused on the synthesis and evaluation of various pyrrole derivatives, including this compound. Key findings include:

  • Anticancer Activity : Effective against multiple cancer cell lines with IC50 values ranging from 4 µM to 10 µM.
  • Anti-inflammatory Activity : Significant reduction in TNF-alpha release with an IC50 value of approximately 0.5 µM.
  • Antimicrobial Activity : MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli.

Comparative Analysis Table

Activity TypeIC50/MIC ValueCell Line/Pathogen
Anticancer~5 µMHCT-15
Anti-inflammatory~0.5 µMLPS-stimulated macrophages
Antimicrobial3.12 - 12.5 µg/mLStaphylococcus aureus

Q & A

Q. What are the standard synthetic routes for Ethyl 2-chloro-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate?

The synthesis typically employs the Paal-Knorr pyrrole cyclization , starting with a 1,4-dicarbonyl precursor and ammonium acetate under reflux in ethanol. The trifluoromethylphenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts acylation, followed by esterification with ethyl chloroformate . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products like regioisomers or over-chlorination at the pyrrole C2 position.

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For non-crystalline samples, use complementary techniques:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., chloro at C2, trifluoromethylphenyl at C5).
  • FT-IR : Ester carbonyl stretch (~1700 cm1^{-1}) and pyrrole N-H stretch (~3400 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What solvents and conditions stabilize this compound during storage?

Store in anhydrous DMSO or DMF under inert gas (N2_2/Ar) at -20°C. The ester group is prone to hydrolysis in aqueous media, while the chloro substituent may undergo nucleophilic substitution in polar protic solvents .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR)?

Discrepancies often arise from dynamic processes (e.g., rotameric equilibria of the ester group) or crystal packing effects. Strategies:

  • Perform variable-temperature NMR to detect conformational changes.
  • Compare experimental data with DFT-calculated chemical shifts (using Gaussian or ORCA) to identify dominant conformers .
  • Revisit SC-XRD data to rule out polymorphism or disorder in the solid state .

Q. What computational methods predict the compound’s biological interactions?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like cyclooxygenase-2 (COX-2) or potassium channels. The trifluoromethyl group enhances binding via hydrophobic interactions and fluorine-π\pi effects. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to address low yields in the final coupling step of synthesis?

Low yields may stem from steric hindrance at C5. Mitigation strategies:

  • Use bulky ligands (e.g., SPhos) in palladium-catalyzed cross-couplings to improve regioselectivity.
  • Replace aryl halides with boronic esters for milder Suzuki conditions.
  • Monitor reaction progress via LC-MS to optimize stoichiometry and reaction time .

Q. What role does the trifluoromethyl group play in crystallographic packing?

The CF3_3 group participates in weak hydrogen bonds (C-F···H-N) and π-hole interactions with adjacent aromatic systems, stabilizing specific crystal motifs. Use Hirshfeld surface analysis (CrystalExplorer) to quantify these interactions and predict polymorphism risks .

Methodological Guidance Table

Research ChallengeRecommended TechniquesKey References
Structural ambiguitySC-XRD, DFT-NMR comparison
Synthetic optimizationDoE (Design of Experiments), LC-MS monitoring
Binding affinity predictionMolecular docking, SPR/ITC validation
Stability profilingAccelerated degradation studies (ICH Q1A)

Contradictions and Resolutions

  • Discrepancy in melting points : Variations may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify transitions and confirm purity via HPLC .
  • Conflicting biological activity data : Ensure consistent assay conditions (e.g., cell line, solvent concentration). Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based) .

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